molecular formula C12H9ClF3NO3S B5546815 4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B5546815
M. Wt: 339.72 g/mol
InChI Key: SJFXEQZHCDAESH-UHFFFAOYSA-N
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Description

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro group, a furan-2-ylmethyl group, and a trifluoromethyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, furan-2-ylmethanol, and trifluoromethylating agents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(furan-2-ylmethyl)-2-(trifluoromethyl)aniline
  • 4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
  • 4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)aniline

Uniqueness

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a trifluoromethyl group and a furan-2-ylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(furan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h1-6,17H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFXEQZHCDAESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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